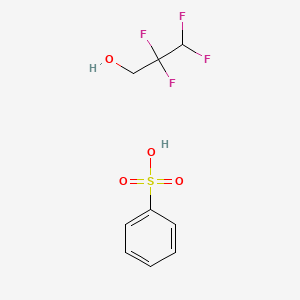![molecular formula C41H49N4O10P B12090961 [1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate” is a complex molecule with a long and intricate structure. It falls within the category of organic compounds and exhibits interesting properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure
Starting Materials: The synthesis begins with suitable starting materials, which may include various aromatic compounds, phosphorus-containing reagents, and other building blocks.
Functionalization: The aromatic rings are functionalized through reactions such as Friedel-Crafts acylation, alkylation, or arylation.
Oxidation and Cyclization: The oxolan ring formation and subsequent cyclization steps are crucial for constructing the core structure.
Acetylation: Finally, the compound is acetylated to yield the acetate form.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic route, scalability, and cost-effectiveness. Pilot studies and process development would be necessary to establish a viable production method.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes may modify the aromatic rings or the phosphanyl group.
Reduction: Reduction reactions could alter functional groups or reduce the oxolan ring.
Substitution: Substitution reactions may occur at different positions on the aromatic rings.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under suitable conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products would vary based on the specific reaction and regioselectivity. Isolation and characterization of intermediates would be crucial to understanding the reaction pathways.
Scientific Research Applications
This compound’s applications span multiple fields:
Chemistry: It could serve as a building block for designing novel materials or ligands.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its potential as a drug candidate or therapeutic agent.
Industry: Its unique structure may find applications in specialty chemicals or materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further studies, including molecular docking and in vitro assays, would elucidate its mode of action.
Comparison with Similar Compounds
Remember that this compound’s detailed characterization and research are essential for a comprehensive understanding of its properties and applications.
: Literature references and experimental data are not available for this specific compound
Properties
Molecular Formula |
C41H49N4O10P |
|---|---|
Molecular Weight |
788.8 g/mol |
IUPAC Name |
[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate |
InChI |
InChI=1S/C41H49N4O10P/c1-27(2)45(28(3)4)56(52-23-11-22-42)55-35-24-38(44-25-36(53-29(5)46)39(47)43-40(44)48)54-37(35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,25,27-28,35,37-38H,11,23-24,26H2,1-7H3,(H,43,47,48) |
InChI Key |
MFRYHMJDXCDAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)


![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)


![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)



![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)
